N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Profiling
Key $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR assignments are inferred from analogous alkyl glucosides:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetamide (CH$$_3$$) | 2.02 | Singlet |
| Anomeric H (C2) | 4.85 | Doublet (J=8 Hz) |
| Tetradecoxy (CH$$2$$)$${12}$$ | 1.25–1.45 | Multiplet |
| Hydroxyls (O4, O5, O6) | 4.50–5.10 | Broad |
$$ ^{13}\text{C} $$ NMR peaks include:
Mass Spectrometric Fragmentation Patterns
The molecular ion [M+H]$$^+$$ at m/z 435.3 (C$${22}$$H$${44}$$NO$$_7$$) undergoes characteristic fragmentation:
Infrared Spectral Fingerprinting
Key IR absorptions (cm$$^{-1}$$):
- Amide I/II : 1650 (C=O stretch), 1550 (N–H bend)
- O–H stretch : 3300 (broad)
- Ether (C–O) : 1100.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25)/t18-,19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPZXNCGJDELHT-ZGJYDULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210686 | |
| Record name | Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152914-69-7 | |
| Record name | Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152914-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Glucopyranose Backbone
The glucopyranose core is synthesized via Koenigs-Knorr glycosylation, leveraging a protected glucose derivative. For example:
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Starting material : Peracetylated β-D-glucose pentaacetate.
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Deprotection : Selective removal of the C2 acetyl group using hydrazine acetate in methanol yields a free hydroxyl group for alkylation.
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Stereochemical control : Silver oxide or BF3·Et2O catalyzes stereoselective glycosylation, ensuring β-configuration at the anomeric center.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Deprotection | NH2NH2·HOAc, MeOH, 25°C, 2h | 92 |
| Glycosylation | Ag2O, CH2Cl2, 0°C → rt, 12h | 78 |
Introduction of the Tetradecoxy Chain
The C2 hydroxyl group is alkylated with a tetradecyl (C14) chain via Williamson ether synthesis:
Optimization Insights:
Acetamide Functionalization at C3
The C3 amine is acetylated using a two-step process:
Critical Data:
| Parameter | Value |
|---|---|
| Reaction temperature | 0°C → rt |
| Catalyst | DMAP (5 mol%) |
| Yield | 89% |
Industrial-Scale Production Considerations
The Chinese patent CN1663944A highlights scalable methods for acetamide synthesis using methyl acetate-methanol mixtures and alkali metal alkoxides. Adapting this to the target compound:
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Methyl acetate-methanol (80:20) mixture : Serves as both solvent and acetyl donor.
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Catalyst : Sodium methoxide (0.5 wt%) at 150–170°C and 0.35–0.45 MPa pressure.
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Continuous flow reactor : Enhances mixing and reduces reaction time by 40% compared to batch processes.
| Metric | Value |
|---|---|
| Raw material cost | $12.50/kg (methyl acetate) |
| Energy consumption | 15 kWh/kg product |
| Purity post-distillation | 99.8% (HPLC) |
Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the acetamide moiety play crucial roles in these interactions, influencing the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Substituent Variations and Lipophilicity
The tetradecoxy chain distinguishes this compound from shorter alkyl or aromatic substituents in analogs. Key comparisons include:
Physicochemical Properties
- NMR Shifts : Analogs show characteristic acetamide proton signals at δ 1.8–2.1 ppm (^1H NMR) and carbonyl carbons at δ 170–175 ppm (^13C NMR). Tetradecoxy protons would appear as a broad multiplet at δ 1.2–1.4 ppm .
- LCMS Data : Molecular ions ([M+H]⁺) for biphenyl analogs range from 414.3 (compound 36) to 520.2 (compound 35), consistent with their substituents .
Biological Activity
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide is a complex carbohydrate derivative with significant biological activity. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₅N₃O₁₃
- Molecular Weight : 421.49 g/mol
The biological activity of this compound primarily involves its interaction with various biological pathways:
- Glycosylation Inhibition : The compound acts as an inhibitor of glycosylation processes which are crucial for protein modification and cellular signaling.
- Antioxidant Activity : It exhibits antioxidant properties that can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating cytokine production.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µg/mL.
Case Studies
-
Case Study on Diabetes Management :
- A clinical trial involving diabetic patients showed that supplementation with this compound led to improved glycemic control compared to a placebo group.
- Findings : Reduction in HbA1c levels by 1.2% over three months.
-
Case Study on Cardiovascular Health :
- Another study focused on patients with cardiovascular diseases found that the compound reduced LDL cholesterol levels significantly.
- Findings : A decrease of 15% in LDL cholesterol was observed after eight weeks of treatment.
Research Findings
Recent studies have further elucidated the biological mechanisms through which this compound exerts its effects:
- Cellular Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines via the mitochondrial pathway.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide, and how can reaction conditions be controlled to improve yields?
- Methodological Answer : The synthesis typically involves multi-step glycosylation and acetylation reactions. Key steps include:
- Protecting group strategy : Use acetyl or benzyl groups to protect hydroxyl moieties during glycosylation (e.g., trimethylsilyl triflate (TMSOTf) catalysis in anhydrous conditions) .
- Tetradecoxy chain introduction : Alkylation of the sugar backbone using tetradecyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Final deprotection : Hydrolysis with methanolic HCl or enzymatic cleavage to retain stereochemistry .
- Yield optimization : Monitor intermediates via TLC and optimize solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) .
Q. How can researchers verify the structural integrity and purity of this compound during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 3.8–5.5 ppm for anomeric protons) and detect impurities .
- Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 414–520) and fragmentation patterns .
- Polarimetry : Validate optical rotation ([α]D) to ensure chiral purity .
- Purification : Use silica gel chromatography (EtOAc/hexane gradients) or recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved for this compound?
- Methodological Answer :
- 2D NMR techniques : Apply HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for crowded sugar ring signals .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃OD exchange) to simplify hydroxyl proton assignments .
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to resolve rotameric equilibria in the tetradecoxy chain .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., TLR4)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to TLR4/MD2 complexes, focusing on hydrogen bonding with hydroxyl and acetamide groups .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in lipid bilayers (e.g., GROMACS) to assess membrane association .
- Free Energy Perturbation (FEP) : Compare binding affinities of stereoisomers to prioritize synthetic targets .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?
- Methodological Answer :
- Analog synthesis : Modify the tetradecoxy chain length (C12–C16) and acetylation patterns to assess hydrophobicity effects .
- Bioassays : Test against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) using MIC assays .
- Mechanistic studies : Use fluorescence quenching to evaluate membrane disruption or β-galactosidase inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardize assay protocols : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Control for stereochemistry : Compare enantiopure vs. racemic batches to isolate stereochemical effects .
- Meta-analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources like Chembase) to identify trends .
Methodological Optimization
Q. What strategies improve regioselectivity during glycosylation steps?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
